(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is 295.12084340 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic System Synthesis
One study described the use of related compounds in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other complex molecules, showcasing their utility in organic chemistry and potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).
Antioxidant Activity
Another research focus has been on the synthesis and characterization of 2'-aminochalcone derivatives, including their antioxidant activity. Compounds similar to 3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one have been synthesized, characterized, and shown to possess significant antioxidant properties, potentially offering benefits in oxidative stress-related conditions (Sulpizio, Roller, Giester, & Rompel, 2016).
Photopolymerization Applications
Research has also explored the use of similar chemical compounds as photoinitiators in polymerization processes. For instance, a study on nitroxide-mediated photopolymerization introduced a novel compound for initiating polymer growth under UV irradiation, highlighting the compound's potential in materials science and engineering (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Antimicrobial Agent Synthesis
Compounds with structural similarities have been utilized in the synthesis of antimicrobial agents. A specific study detailed the preparation of formazans from a base compound, demonstrating moderate antimicrobial activity against pathogenic strains, indicating their potential in developing new antibiotics or disinfectants (Sah, Bidawat, Seth, & Gharu, 2014).
Properties
IUPAC Name |
(E)-3-(4-acetylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(20)14-3-7-16(8-4-14)19-12-11-18(21)15-5-9-17(22-2)10-6-15/h3-12,19H,1-2H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXPQDRGLKDBN-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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